molecular formula C19H22ClN3O3 B277883 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

Katalognummer B277883
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: AUJQEXCTKYJYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are involved in the development of various types of B-cell malignancies, including lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.

Wirkmechanismus

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B cells, and its inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in the activation of downstream signaling pathways. This ultimately results in apoptosis of cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have minimal effects on non-cancerous cells, indicating that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is its ability to target the BCR signaling pathway, which is critical for the survival and proliferation of B cells in various types of B-cell malignancies. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.
One of the limitations of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all types of B-cell malignancies, as some cancers may have alternative signaling pathways that can compensate for the inhibition of BTK. Additionally, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide may have off-target effects on other kinases, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One potential area of research is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these treatments. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors, potentially leading to improved outcomes for patients with B-cell malignancies. Finally, there is also a need for the development of more potent and selective BTK inhibitors that can overcome some of the limitations of current therapies.

Synthesemethoden

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The final step in the synthesis involves the coupling of 3-chloro-4-(2-furoyl)aniline with butyric acid chloride in the presence of a base, followed by the addition of piperazine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is able to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of these cancers.

Eigenschaften

Produktname

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

Molekularformel

C19H22ClN3O3

Molekulargewicht

375.8 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-2-4-18(24)21-14-6-7-16(15(20)13-14)22-8-10-23(11-9-22)19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,24)

InChI-Schlüssel

AUJQEXCTKYJYCG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.